

# comparative analysis of oxidative stability between lard oil and other animal fats

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# Comparative Analysis of Oxidative Stability: Lard vs. Other Animal Fats

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the oxidative stability of **lard oil** against other common animal fats, including tallow (beef fat), chicken fat, and butter. Oxidative stability is a critical parameter for fats and oils, influencing their shelf-life, nutritional quality, and suitability for various applications, including as excipients in pharmaceutical formulations. This document synthesizes experimental data on key indicators of oxidative stability and presents detailed methodologies for their measurement.

## Data Presentation: Comparative Oxidative Stability Parameters

The oxidative stability of fats is determined by their resistance to oxidation, a process that leads to rancidity and the formation of undesirable compounds. Key parameters to evaluate this include the Peroxide Value (PV), which measures the initial products of oxidation, the Thiobarbituric Acid Reactive Substances (TBARS) value, indicating secondary oxidation products like malondialdehyde, and the induction period determined by the Rancimat method, which reflects the fat's resistance to accelerated oxidation.



The following table summarizes typical values for these parameters for lard, tallow, chicken fat, and butter. It is important to note that these values can vary significantly based on the animal's diet, the rendering process, and storage conditions. The data presented here are compiled from various studies to provide a comparative overview.

Animal Fat	Peroxide Value (PV) (meq O2/kg)	TBARS (mg MDA/kg)	Induction Period (Rancimat) at 110- 120°C (hours)
Lard	1.52 - 4.6[1][2]	1.26 - 11.80[1]	4.5 - 12[3]
Tallow (Beef Fat)	0.19 - 6.0[1][4][5]	Lower than lard and chicken fat	5.0 - 38.3[3][5]
Chicken Fat	2.1 - 3.11[1][2]	2.16 - 12.90[1]	Generally lower than lard and tallow
Butter	0.46 - 0.75[6]	0.21 - 0.31[6]	Shorter than lard and tallow

#### Key Observations:

- Tallow generally exhibits the highest oxidative stability, characterized by a longer induction period and often lower initial peroxide and TBARS values.[3][5][7] This is attributed to its higher content of saturated fatty acids.
- Lard shows moderate oxidative stability.[1][3]
- Chicken fat, with its higher proportion of polyunsaturated fatty acids, is generally more susceptible to oxidation than lard and tallow, resulting in a shorter induction period and higher TBARS values.[2][8]
- Butter's stability can be influenced by its water content and the presence of milk solids. It is generally less stable than rendered fats like lard and tallow under accelerated conditions.[6]

## **Experimental Protocols**



Accurate and reproducible measurement of oxidative stability is paramount. The following are detailed methodologies for the key experiments cited in this guide.

### Peroxide Value (PV) Determination

The Peroxide Value is a measure of the concentration of peroxides and hydroperoxides formed in the initial stages of lipid oxidation.

Principle: The determination of the peroxide value is based on the ability of the peroxides present in the fat to liberate iodine from a potassium iodide solution. The liberated iodine is then titrated with a standardized sodium thiosulfate solution.

#### Apparatus:

- Erlenmeyer flask (250 ml) with a ground-glass stopper
- Burette
- Pipettes

#### Reagents:

- Acetic acid-chloroform solution (3:2 v/v)
- Saturated potassium iodide (KI) solution
- 0.1 N or 0.01 N Sodium thiosulfate (Na2S2O3) solution, standardized
- 1% Starch solution (indicator)

#### Procedure:

- Weigh approximately 5 g of the fat sample into the Erlenmeyer flask.
- Add 30 ml of the acetic acid-chloroform solution and swirl to dissolve the sample.
- Add 0.5 ml of saturated KI solution.
- Stopper the flask, shake for one minute, and then add 30 ml of distilled water.



- Titrate the liberated iodine with the standardized sodium thiosulfate solution, shaking vigorously, until the yellow color of the iodine has almost disappeared.
- Add 0.5 ml of starch solution, which will produce a dark blue color.
- Continue the titration, with constant shaking, until the blue color just disappears.
- A blank determination should be performed under the same conditions.

Calculation: Peroxide Value (meq O2/kg) = ((S - B) \* N \* 1000) / W Where:

- S = volume of sodium thiosulfate solution used for the sample (ml)
- B = volume of sodium thiosulfate solution used for the blank (ml)
- N = normality of the sodium thiosulfate solution
- W = weight of the sample (g)

## Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.

Principle: Malondialdehyde reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which is measured spectrophotometrically at a wavelength of 532 nm.

#### Apparatus:

- Spectrophotometer
- Water bath
- Centrifuge
- · Test tubes

#### Reagents:



- Thiobarbituric acid (TBA) reagent (e.g., 0.375% w/v TBA in 15% w/v trichloroacetic acid and 0.25 N HCl)
- Malondialdehyde (MDA) standard solution

#### Procedure:

- Homogenize a known weight of the fat sample.
- To a test tube, add a specific volume of the homogenate and the TBA reagent.
- Mix the contents thoroughly.
- Heat the tubes in a boiling water bath for a specified time (e.g., 15-30 minutes).
- Cool the tubes to room temperature.
- Centrifuge the mixture to pellet any precipitate.
- Measure the absorbance of the supernatant at 532 nm.
- A standard curve is prepared using known concentrations of MDA.

Calculation: The concentration of TBARS (expressed as mg MDA/kg of fat) is calculated from the standard curve.

### **Rancimat Method (Induction Period)**

The Rancimat method is an accelerated oxidation test that determines the induction period or Oxidative Stability Index (OSI) of fats and oils.

Principle: A stream of purified air is passed through a fat sample heated to a constant temperature (e.g., 110-120°C). The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water. The conductivity of the water is continuously measured. A sharp increase in conductivity marks the end of the induction period, as acidic volatile compounds are formed.

#### Apparatus:



 Rancimat instrument, consisting of a heating block, reaction vessels, measuring vessels, and a conductivity meter.

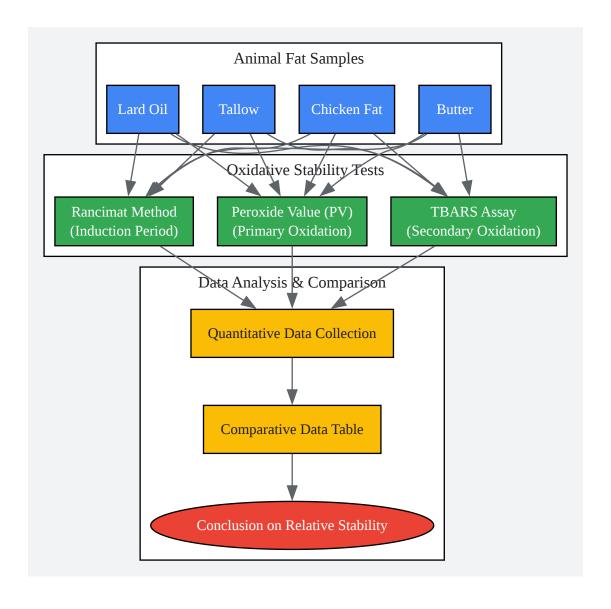
#### Procedure:

- Weigh a precise amount of the fat sample (typically 2.5-5 g) into a reaction vessel.
- Place the reaction vessel into the heating block of the Rancimat, which is maintained at a constant temperature.
- Fill the measuring vessel with deionized water and place the conductivity electrode in it.
- Start the air flow through the sample.
- The instrument continuously records the conductivity of the water in the measuring vessel.
- The induction period is the time from the start of the measurement until the point of rapid increase in conductivity.

## **Mandatory Visualization**

The following diagram illustrates the logical workflow for the comparative analysis of oxidative stability in animal fats.





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Caption: Workflow for Comparative Oxidative Stability Analysis.

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